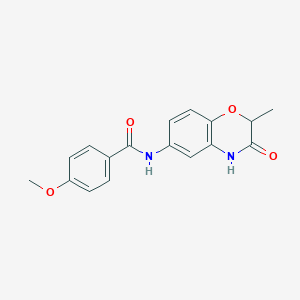

4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-10-16(20)19-14-9-12(5-8-15(14)23-10)18-17(21)11-3-6-13(22-2)7-4-11/h3-10H,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVFRSHATWVRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as methanesulfonic acid, in a solvent like methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, and catalysts such as methanesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly due to the presence of the benzoxazine moiety. Research has indicated that derivatives of benzoxazines exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide have been shown to possess antimicrobial properties. For instance, studies on related benzoxazine derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi through disc diffusion methods .

- Anti-inflammatory and Antitumor Activity : The benzoxazine structure is associated with anti-inflammatory effects and has been explored for its anticancer potential. Research indicates that certain benzoxazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Agricultural Applications

Benzoxazine derivatives are gaining attention in agricultural science due to their pesticidal properties:

- Pesticides : The structural characteristics of 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide suggest it may serve as an effective pesticide or herbicide. The presence of the oxazine ring is linked to antifeedant and antifungal activities .

Material Science

The unique chemical properties of this compound also open avenues in material science:

- Polymer Chemistry : Benzoxazines are used in the synthesis of thermosetting resins due to their ability to undergo polymerization upon heating. This property makes them valuable in developing high-performance materials with applications in coatings, adhesives, and composites .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that highlight the applications of benzoxazine derivatives:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzoxazine Core

The benzoxazine moiety is a common scaffold in agrochemicals and pharmaceuticals. Key analogs include:

Key Observations:

- Lipophilicity : The trifluoromethyl groups in ’s compound drastically increase logP, while BG88048’s methyl group offers moderate lipophilicity enhancement over D374-0112 .

- Hydrogen Bonding: D374-0112 has 2 H-bond donors and 6 acceptors, critical for target binding. BG88048 likely retains similar H-bonding capacity .

- Bioactivity : Flumioxazin’s propargyl and fluorine substituents contribute to its herbicidal action, suggesting BG88048’s methyl group may similarly influence pesticidal or pharmacological activity .

Biological Activity

Overview

4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a benzoxazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The compound's IUPAC name is 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. Its molecular formula is , with a molecular weight of 312.32 g/mol. The structure features a benzamide core linked to a benzoxazine moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide |

| Molecular Formula | C₁₇H₁₆N₂O₄ |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 942891-53-4 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

Targeting Enzymes: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions and therapeutic effects.

Biochemical Pathways: The compound is believed to affect multiple biochemical pathways associated with inflammation and cancer progression. For instance, it may inhibit signaling pathways that promote cell proliferation and survival in cancer cells .

Pharmacokinetics: Preliminary studies suggest favorable lipophilicity values for similar compounds, which can enhance their bioavailability and therapeutic efficacy.

Biological Activities

Research indicates that 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide exhibits several significant biological activities:

- Antimicrobial Activity: Laboratory studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be compared to established antibiotics.

- Anticancer Properties: The compound has shown promise in inhibiting the growth of cancer cell lines in vitro. For example, it has been tested against hematologic malignancies with notable results in reducing cell proliferation .

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies and Research Findings

Recent studies have explored the potential of 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide in various contexts:

Study on Anticancer Activity:

A study investigated the anticancer efficacy of this compound on several cancer cell lines, including MV4-11 and OCI-LY10. Results indicated that the compound inhibited cell growth significantly at low micromolar concentrations .

Antimicrobial Testing:

In another study, the antimicrobial effectiveness was assessed against both Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 4-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

- Step 1 : Formation of the benzoxazine core via cyclization under reflux conditions (80–100°C) with careful monitoring of reaction times to avoid side products .

- Step 2 : Amide coupling using activating agents (e.g., DMF as a solvent) to ensure high yields. Temperature control (e.g., 50–60°C) and anhydrous conditions are critical to prevent hydrolysis .

- Optimization : Use TLC or HPLC to monitor reaction progress, and purify intermediates via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of methoxy, benzamide, and benzoxazine moieties. Key signals include δ 3.8–4.0 ppm (methoxy) and δ 6.5–8.0 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

- Melting Point Analysis : Consistent melting points (±2°C) across batches indicate purity .

Q. How can initial bioactivity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 100 µM. Normalize results to vehicle-treated controls .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use 18O-labeled reagents to track oxygen incorporation during benzoxazine formation .

- Computational Modeling : Employ DFT calculations to simulate transition states and identify rate-limiting steps. Software like Gaussian or COMSOL Multiphysics can model reaction pathways .

- Kinetic Studies : Vary temperature and solvent polarity to derive activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. What strategies resolve contradictory bioactivity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structural Modifications : Synthesize analogs (e.g., methoxy-to-ethoxy substitutions) to isolate pharmacophore contributions .

Q. How can computational tools predict and enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use software like SwissADME to estimate solubility, logP, and CYP450 interactions. Prioritize analogs with predicted oral bioavailability >30% .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to identify stable interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real-time during scale-up .

- Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .

- Flow Chemistry : Utilize continuous flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. Consider variables like cell line heterogeneity or assay sensitivity .

- Dose-Response Reevaluation : Retest the compound across a broader concentration range (e.g., 0.1–500 µM) to confirm potency thresholds .

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.